7-Bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one belongs to the class of compounds known as 1,4-benzodiazepines. These compounds are heterocyclic organic compounds characterized by a seven-membered ring fused to a benzene ring and containing two nitrogen atoms in the seven-membered ring. Benzodiazepines are widely studied for their various biological activities and are often considered "privileged scaffolds" in medicinal chemistry. []
While a specific synthesis route for 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is not described in the provided papers, various methods for synthesizing structurally similar benzodiazepines are detailed. A common approach involves the condensation of substituted o-aminobenzophenones with appropriate amino acid derivatives. [] Additionally, late-stage C-H activation methods, both palladium-catalyzed and photoredox-mediated, have been successfully employed for introducing aryl substituents onto the benzodiazepine core. [] These methods could potentially be adapted for the synthesis of 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, using appropriately substituted starting materials and reaction conditions.
While the specific mechanism of action of 7-bromo-5-(4-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unknown, related benzodiazepines are known to interact with the GABAA receptor, a ligand-gated ion channel in the central nervous system. [, ] This interaction enhances the inhibitory effects of GABA, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2